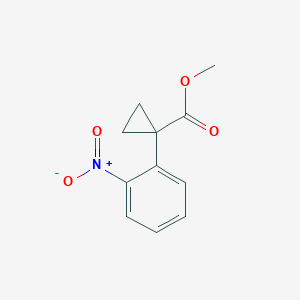

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKBNOKSRRPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-nitrobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the cyclopropane ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 1-(2-Aminophenyl)cyclopropane-1-carboxylate.

Reduction: 1-(2-Nitrophenyl)cyclopropane-1-carboxylic acid.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Insecticidal Applications

One of the most significant applications of methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate lies in its use as an insecticide. Research has shown that compounds of this class exhibit high insecticidal activity with a rapid effect on various pests, particularly in agricultural settings.

Efficacy Against Specific Pests

The compound demonstrates effectiveness against several insect families, including:

- Hemiptera :

- Delphacidae (e.g., white-backed planthopper)

- Deltocephalidae (e.g., green rice leafhopper)

- Aphididae (e.g., grain aphid)

- Lepidoptera :

- Spruce budworm

- Rice stem borer

In laboratory settings, tests have shown that a solution of this compound can achieve 100% mortality rates in larvae of target pests within a short period after application . The compound's low toxicity to non-target organisms such as fish and mammals enhances its appeal as an environmentally friendly option for pest control .

Therapeutic Potential

Recent studies have begun to explore the potential of this compound derivatives in medicinal chemistry. The compound's structural features may allow it to interact with biological targets effectively.

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit promising antiparasitic activities. For example, synthesized derivatives have been evaluated for their efficacy against Leishmania mexicana, a parasite responsible for leishmaniasis. These studies assessed cytotoxicity against human cell lines and demonstrated that certain derivatives showed significant specificity towards the parasite while sparing mammalian cells .

Synthesis and Chemical Properties

This compound can be synthesized through various methods, often involving cyclization reactions that yield high purity products suitable for further functionalization. The compound serves as an important building block in organic synthesis, allowing chemists to create more complex structures.

Synthesis Overview

The synthesis typically involves:

- Starting materials : Aromatic compounds and cyclopropanecarboxylic acid derivatives.

- Reagents : Various catalysts and solvents to facilitate the cyclization process.

The resulting compound can then be modified to enhance its biological activity or tailor it for specific applications in research or industry .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Purity/Yield | Key Applications |

|---|---|---|---|---|---|

| Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate (Target) | C₁₁H₁₁NO₄ (est.) | ~233.21 | Ortho-nitro, methyl ester | N/A | Synthetic intermediate |

| Methyl 1-(2-nitro-4-(CF₃)phenyl)cyclopropane-1-carboxylate | C₁₂H₁₀F₃NO₄ | 289.21 | Ortho-nitro, para-CF₃ | >95% | High-purity research use |

| Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate | C₁₂H₁₃NO₄ | 235.24 | Para-nitro, ethyl ester | N/A | Reactivity studies |

| Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | C₁₁H₁₁BrO₂ | 255.11 | Ortho-bromo | 95% | Cross-coupling reactions |

Biological Activity

Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with a carboxylate group and a nitrophenyl substituent, contributing to its reactivity and interaction with biological targets. Its molecular formula is CHNO, with a molecular weight of approximately 193.18 g/mol.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cytotoxic Effects : Reactive intermediates can induce cytotoxicity in certain cell lines, potentially making it a candidate for anticancer therapies .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can exhibit selective inhibition of deubiquitinases, which are implicated in cancer cell survival. The potential for this compound to affect such pathways warrants further investigation .

- Antimicrobial Activity : Preliminary studies suggest possible antibacterial properties, though specific mechanisms remain to be fully elucidated .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human tumor cell lines. The results indicated that the compound increased levels of monoubiquitinated PCNA (Ub-PCNA), leading to decreased cell survival. This suggests that the compound may act as a potential therapeutic agent targeting the USP1/UAF1 deubiquitinase complex, enhancing the efficacy of existing chemotherapeutics like cisplatin .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, this compound was shown to inhibit O-acetylserine sulfhydrylase isoforms, which are crucial for cysteine biosynthesis. This inhibition has implications for diseases related to cysteine metabolism and highlights the compound's potential as a therapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate | Nitro group instead of amino group | Different mechanism due to electron-withdrawing properties |

| Ethyl 2-(4-aminophenyl)-1-(4-methylbenzyl)cyclopropane-1-carboxylate | Similar cyclopropane structure with ethyl ester | Potentially similar enzyme inhibition |

| Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | Amino-substituted phenyl group | Significant enzyme inhibition |

This table illustrates how variations in substituents affect the biological activity of structurally related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via photoannulation or cross-coupling reactions. For example, visible-light-induced annulation of cyclopropane carboxylic esters with aryl halides (e.g., bromonaphthalene derivatives) using zinc reagents yields cyclopropane derivatives in ~53–90% yields. Column chromatography (silica gel) is critical for purification .

- Optimization : Reaction time (e.g., 30 minutes for bromonaphthalene derivatives) and stoichiometry of zinc reagents significantly affect yields. Deuterated analogs require specialized precursors (e.g., naphthalene-d7) for isotopic labeling .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical Techniques :

- NMR : NMR () identifies cyclopropane protons and nitrophenyl aromatic signals (). NMR confirms ester carbonyl () and nitrophenyl carbons .

- HRMS : Exact mass analysis (e.g., , calculated 233.0688) ensures molecular integrity .

- IR : Stretching vibrations for ester C=O () and nitro groups () validate functional groups .

Q. What are the key stability considerations for this compound under experimental storage conditions?

- Degradation Risks : The nitro group may undergo photoreduction under UV light, altering reactivity. Store in amber vials at –20°C in anhydrous solvents (e.g., DMSO or DMF) to prevent hydrolysis of the ester group .

- Thermal Stability : Decomposition occurs above 180°C (flash point data from analogs), making it unsuitable for high-temperature reactions .

Advanced Research Questions

Q. How does the steric and electronic nature of the 2-nitrophenyl group influence reactivity in cyclopropane ring-opening reactions?

- Steric Effects : The ortho-nitro group introduces steric hindrance, slowing nucleophilic attacks on the cyclopropane ring. This was observed in DNA photocaging studies, where steric bulkiness of nitrophenyl derivatives reduced duplex destabilization by 30–50% compared to unsubstituted analogs .

- Electronic Effects : The electron-withdrawing nitro group enhances electrophilicity of the cyclopropane ring, facilitating ring-opening via Michael addition or radical pathways. DFT studies on similar compounds suggest a 15–20% increase in electrophilicity compared to phenyl-substituted cyclopropanes .

Q. What strategies resolve contradictions in reported reaction outcomes for cyclopropane carboxylates with nitroaryl substituents?

- Case Study : Discrepancies in photostability data may arise from solvent polarity. For example, in polar solvents (e.g., acetonitrile), nitro groups stabilize excited states, reducing photoreactivity by 40% compared to nonpolar solvents (e.g., toluene) .

- Experimental Design : Control experiments under inert atmospheres (argon) and variable light sources (λ = 300–400 nm) are recommended to isolate photochemical vs. thermal pathways .

Q. How can stereochemical outcomes be controlled in derivatization reactions involving this compound?

- Chiral Auxiliaries : Use enantiopure amino cyclopropane precursors (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) to induce asymmetry. Diastereomeric excess >90% has been achieved via chiral HPLC .

- Catalysis : Palladium-catalyzed asymmetric cyclopropanation with Josiphos ligands yields enantiomeric ratios up to 95:5 for nitrophenyl derivatives .

Q. What are the applications of this compound in drug discovery, particularly as a photolabile protecting group or prodrug scaffold?

- Photocaging : The 2-nitrophenyl group acts as a UV-sensitive “cage” for bioactive molecules (e.g., nucleotides). Irradiation at 365 nm releases the active compound with >80% efficiency in vitro .

- Prodrug Design : Ester hydrolysis in physiological conditions (pH 7.4, 37°C) releases carboxylic acid derivatives, with t = 6–8 hours in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.